molecular formula C25H29N3O5S B2968647 N-(4-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-80-4

N-(4-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2968647
CAS No.: 878059-80-4
M. Wt: 483.58
InChI Key: GRTDSUKVKVWCGE-UHFFFAOYSA-N
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Description

The compound N-(4-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a sulfonamide-containing indole derivative with a 4-methylpiperidinyl moiety. Its structure comprises:

  • A 4-methoxyphenyl group linked via an acetamide bridge.
  • A 1H-indol-3-yl core functionalized with a sulfonyl group.
  • A 2-(4-methylpiperidin-1-yl)-2-oxoethyl side chain at the indole’s 1-position.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S/c1-18-11-13-27(14-12-18)25(30)16-28-15-23(21-5-3-4-6-22(21)28)34(31,32)17-24(29)26-19-7-9-20(33-2)10-8-19/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTDSUKVKVWCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of this compound is C20H25N3O5SC_{20}H_{25}N_{3}O_{5}S, and it features a sulfonamide group, a methoxyphenyl moiety, and an indole derivative. The structural complexity suggests multiple points of interaction with biological targets, which may contribute to its pharmacological effects.

  • Inhibition of Apoptosis : Some studies have indicated that compounds similar to this structure can modulate apoptotic pathways by influencing the Bcl-2 family of proteins, which are crucial in regulating cell death. The presence of the indole ring may enhance interactions with these proteins, promoting apoptosis in cancer cells .
  • Anticancer Activity : The compound's design suggests potential anticancer properties. Indole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can induce apoptosis in colon cancer cells through mitochondrial pathways .
  • Neuroprotective Effects : The piperidine moiety is often associated with neuroprotective properties. Compounds containing piperidine structures have been explored for their ability to protect neuronal cells from oxidative stress and neurodegeneration .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against human cancer cell lines such as HCT116 (colon cancer) and AGS (gastric cancer). These studies typically involve assessing cell viability through assays like MTT or flow cytometry, revealing that concentrations as low as 10 µM can lead to a notable decrease in viable cells .
  • Target Interaction Studies : Molecular docking studies suggest that this compound may interact with key proteins involved in cell signaling pathways, including kinases and transcription factors associated with cancer progression. These interactions are hypothesized to disrupt normal cellular functions, leading to growth inhibition .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Apoptosis InductionModulates Bcl-2 family proteins
Anticancer ActivityCytotoxic effects on HCT116 and AGS cells
NeuroprotectionProtects against oxidative stress
Molecular InteractionsPotential binding with kinases and transcription factors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The following compounds share core motifs with the target molecule but differ in substituents, sulfur linkages, or heterocyclic systems:

Compound Name Key Structural Differences Biological Activity Synthesis Yield Reference
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-methoxyphenyl)sulfonyl)acetamide (36) - 5-Methoxyindole
- 4-Chlorobenzoyl at indole 1-position
- Sulfonamide linkage
Potential COX inhibition (indomethacin analog) 41%
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (37) - 4-Fluorophenyl sulfonamide
- Lacks piperidine moiety
Hypothesized enhanced selectivity for COX-2 Not specified
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide - Sulfanyl (S) instead of sulfonyl (SO₂)
- 7-membered azepanyl ring
- 4-Chlorophenyl acetamide
Unreported, but sulfanyl groups may reduce metabolic stability Not specified
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide - Simplified aminophenyl core
- Sulfanyl linkage
Antimicrobial activity (MIC values not provided) Not specified
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide - Pyrimidoindole heterocycle
- 4-Ethylphenyl group
- Sulfanyl linkage
Likely kinase inhibition (heterocyclic motif) Not specified
Key Observations:

Sulfur Linkage : The target compound’s sulfonyl group (SO₂) may enhance metabolic stability and target binding compared to sulfanyl (S) analogs .

Heterocyclic Moieties : The 4-methylpiperidine side chain could improve solubility and CNS penetration relative to the 7-membered azepanyl ring in ’s compound .

Aromatic Substitutions : The 4-methoxyphenyl group in the target compound and ’s compound 36 may confer similar electronic effects, whereas 4-fluorophenyl (compound 37) could enhance selectivity via steric or electronic modulation .

Pharmacological Implications

  • COX Inhibition : Compounds 36 and 37 () are indomethacin analogs, suggesting the target molecule may also inhibit cyclooxygenase isoforms. The sulfonyl group in the target compound could improve potency over sulfanyl derivatives .
  • Antimicrobial Activity : ’s compound highlights the role of the amide moiety in antimicrobial action. The target molecule’s indole sulfonamide may similarly disrupt microbial enzymes .
  • The target compound’s piperidine chain might modulate selectivity for kinase ATP-binding pockets .

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield Optimization Tips
Intermediate SynthesisBromoacetyl bromide, THF, 0–25°CSlow addition to prevent dimerization
SulfonationChlorosulfonic acid, 0°CStrict temperature control
Final CouplingDCC/DMAP, dry DCMAnhydrous conditions critical

How can spectroscopic techniques (NMR, MS) confirm structural integrity?

Answer:

  • 1H/13C NMR :
    • Indole protons : Expected doublets at δ 7.2–7.8 ppm (aromatic H) and singlet for sulfonyl-attached CH2 (δ 3.8–4.2 ppm) .
    • 4-Methoxyphenyl : Sharp singlet for OCH3 at δ 3.7–3.8 ppm .
  • Mass Spectrometry : Exact mass should match the molecular formula (e.g., [M+H]+ calculated for C25H29N3O5S: 484.18; deviation <2 ppm confirms purity) .

What advanced structural elucidation methods resolve crystallographic ambiguities?

Answer:

  • X-ray crystallography : Single-crystal diffraction (e.g., Mo-Kα radiation) resolves bond angles and torsional strain in the indole-piperidine linkage. highlights intermolecular interactions (e.g., C–H⋯O bonds) affecting crystal packing .
  • DFT calculations : Compare experimental vs. computed dihedral angles (e.g., sulfonyl group orientation) to validate stereoelectronic effects .

How can computational modeling predict biological target interactions?

Answer:

  • Docking studies : Use AutoDock Vina with homology-modeled receptors (e.g., serotonin receptors due to indole/piperidine motifs). Focus on sulfonyl-acetamide hydrogen bonding with active sites .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to assess binding affinity .

What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Enzyme inhibition : Test against acetylcholinesterase (Ellman’s method) due to structural similarity to piperidine-based inhibitors .
  • Cell viability : Use MTT assay on cancer lines (e.g., MCF-7) at 1–100 µM concentrations. Include controls for sulfonyl group cytotoxicity .

How to resolve contradictions in structure-activity relationship (SAR) data across studies?

Answer:

  • Meta-analysis : Compare IC50 values from independent studies (e.g., piperidine vs. non-piperidine analogs) to identify substituent-specific trends .
  • Dose-response validation : Replicate disputed assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate experimental variables .

What physicochemical properties are critical for formulation and solubility studies?

Answer:
Table 2: Key Physicochemical Properties

PropertyValue/MethodResearch Implications
LogP~2.8 (calculated via ChemAxon)Predicts blood-brain barrier penetration
Aqueous solubility<0.1 mg/mL (shake-flask method)Requires DMSO/cosolvent for assays
pKa8.2 (sulfonamide protonation)Stability in physiological pH

Data derived from analogs in .

How to mitigate by-product formation during synthesis?

Answer:

  • By-product identification : LC-MS monitors intermediates (e.g., over-acetylated species at m/z 530).
  • Process adjustments : Reduce reaction time for sulfonation step to prevent di-sulfonation .
  • Catalyst optimization : Use HOBt/DMAP to suppress racemization during amide coupling .

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